Cas no 951655-49-5 ((2-Oxo-1,2-dihydropyridin-3-yl)boronic acid)

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid structure
951655-49-5 structure
Nome del prodotto:(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Numero CAS:951655-49-5
MF:C5H6BNO3
MW:138.917041301727
MDL:MFCD12964572
CID:1036515
PubChem ID:55262735

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • B-(1,2-dihydro-2-oxo-3-pyridinyl)-Boronic acid
    • (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
    • (2-oxo-1H-pyridin-3-yl)boronic acid
    • 2-hydroxypyridin-3-ylboronic acid
    • 2-Oxo-1,2-dihydropyr
    • 2-Oxo-1,2-dihydropyridin-3-yl-boronic Acid
    • 1,2-Dihydro-2-oxo-pyridin-3-ylboronic acid
    • (2-hydroxypyridin-3-yl)boronic acid
    • 2-HYDROXYPYRIDINE-3-BORONIC ACID
    • 2-hydroxypridine-3-boronic acid
    • GLZIGOHMFYRHAO-UHFFFAOYSA-N
    • FCH1436974
    • AB59785
    • AK120936
    • OR302583
    • BC001410
    • 2-oxo-1,2-dihydropyridin-3-ylboronic acid
    • AB00
    • B-(1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid (ACI)
    • AS-46540
    • 951655-49-5
    • DB-327667
    • MFCD12964572
    • MFCD10697509
    • AKOS016000653
    • CS1662
    • (1,2-Dihydro-2-oxo-3-pyridinyl)boronic acid
    • SCHEMBL321446
    • DTXSID90717034
    • CS-0053509
    • (2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BORONICACID
    • SY031727
    • AKOS006302942
    • MDL: MFCD12964572
    • Inchi: 1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
    • Chiave InChI: GLZIGOHMFYRHAO-UHFFFAOYSA-N
    • Sorrisi: O=C1C(B(O)O)=CC=CN1

Proprietà calcolate

  • Massa esatta: 139.0440732g/mol
  • Massa monoisotopica: 139.0440732g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 209
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.6

Proprietà sperimentali

  • Densità: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Solubile (188 g/l) (25°C),

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1102638-10g
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951655-49-5 95%
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$3090 2024-07-28
eNovation Chemicals LLC
D499264-250MG
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D499264-500MG
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
500mg
$115 2024-07-21
eNovation Chemicals LLC
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951655-49-5 97%
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eNovation Chemicals LLC
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abcr
AB389689-250 mg
2-Hydroxypyridine-3-boronic acid, 95%; .
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€301.40 2023-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124149-250mg
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951655-49-5 97%
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¥370.00 2024-04-24
Advanced ChemBlocks
G-7460-250MG
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
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$200 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12056-100G
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 97%
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¥ 72,586.00 2023-04-12
Chemenu
CM109184-250mg
(2-oxo-1,2-dihydropyridin-3-yl)boronic acid
951655-49-5 95%+
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$*** 2023-05-29

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium ,  1,3-Propanediamine Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -76 °C; 15 min, -76 °C; -76 °C → rt; rt → 19 °C; 19 °C → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5, rt; rt → 0 °C; 10 min, 0 °C
Riferimento
Preparation of pyrimidine derivatives as antiviral agents
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, rt → -76 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -76 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Riferimento
Tricyclic compound, and preparation method therefor and medical use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  30 min, 0 °C; 0 °C → rt; 15 h, rt
Riferimento
Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -76 °C; 15 min, -76 °C; -76 °C → 19 °C; 19 °C → 0 °C
1.2 Reagents: Trimethyl borate ;  15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of heterocyclic antiviral compounds as hepatitis C virus NS5B polymerase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, 130 °C
Riferimento
Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  rt → -76 °C; 15 min, -76 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -76 °C; -76 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  15 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Riferimento
Heterocyclic compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  15 min, -78 °C; -78 °C → rt; rt → 0 °C
1.3 Reagents: Trimethyl borate ;  30 min, 0 °C; 0 °C → rt; 15 h, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Raw materials

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid Preparation Products

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